molecular formula C32H34O10 B1671995 Gossypol acetic acid CAS No. 12542-36-8

Gossypol acetic acid

Cat. No. B1671995
CAS RN: 12542-36-8
M. Wt: 578.6 g/mol
InChI Key: NIOHNDKHQHVLKA-UHFFFAOYSA-N
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Description

Gossypol Acetic Acid, also known as Pogosin or AT101, is a polyphenolic aldehyde that permeates cells and acts as an inhibitor for several dehydrogenase enzymes such as lactate dehydrogenase, NAD-linked enzymes . It is a crystalline complex consisting of equimolar quantities of gossypol and acetic acid .


Synthesis Analysis

Gossypol Acetate is a natural polyphenol derivative with antimicrobial activities against the essential cell division protein FtsZ . It has been studied for its antimicrobial properties against both Gram-positive and Gram-negative bacteria strains .


Molecular Structure Analysis

Gossypol Acetate exists as three different tautomers: aldehyde, ketone, and lactol . The real molecular structure of Gossypol Acetic Acid is 7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde .


Chemical Reactions Analysis

Gossypol, a bis-sesquiterpenoid cotton pigment, is of current interest as a male fertility-regulating agent . It can undergo many varied reactions due to its complex polyphenolic structure .


Physical And Chemical Properties Analysis

Gossypol is a polyphenolic compound isolated from cottonseed. It exists as two optical enantiomers, (−)-gossypol and (+)-gossypol, and as three different tautomers: aldehyde, ketone, and lactol .

Scientific Research Applications

Anticancer Chemotherapeutic Agent

Gossypol acetic acid exhibits significant potential as an anticancer chemotherapeutic agent. It has been shown to inhibit Bcl-2/Bcl-xl, enhancing TRAIL/mitochondria-induced apoptosis in breast cancer cells. In animal models, it delayed the onset of androgen-independent prostate cancer .

Pro-Oxidative and Antioxidative Activities

This compound also displays pro-oxidative and antioxidative activities, which can be leveraged in various therapeutic contexts. The balance between these activities can influence the effectiveness of gossypol acetic acid in treating different diseases .

Antibacterial Activities

Gossypol acetic acid has been identified to have antibacterial properties, which could be useful in developing new antibacterial treatments or enhancing existing ones .

Cancer Clinical Trials

The translational progress of gossypol/AT-101 treatment from in vivo and animal models into human clinical trials has been analyzed. It has potential as an anti-tumor agent, both independently and in combination with standard chemo-radiation therapies .

Male Contraceptive

Historically, gossypol was used as a male contraceptive due to its properties that affect male fertility. Its application in this field has been studied extensively, although it is not the primary focus of current research .

Iron (III) Ion Detection

A novel spectrophotometric method has been developed for the determination of iron (III) ions using gossypol derivatives. This showcases another unique application of gossypol acetic acid outside the medical field .

Mechanism of Action

Target of Action

Gossypol acetic acid (GA) primarily targets the Bcl-2 family of anti-apoptotic proteins . These proteins play a crucial role in regulating cell death and survival, making them significant targets in cancer therapy. GA also targets the essential cell division protein FtsZ , which is vital for bacterial cell division .

Mode of Action

GA interacts with its targets in a way that promotes apoptosis, or programmed cell death. It inhibits the Bcl-2 family of anti-apoptotic proteins, thereby promoting apoptosis in tumor cells . In bacteria, GA interferes with the assembly of the cell division FtsZ ring, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

GA affects various biochemical pathways. It induces apoptosis by inhibiting the Bcl-2 family of proteins . It also impacts cell cycle regulation by targeting kinases involved in this process . In bacteria, GA affects cell division by interfering with the assembly of the FtsZ ring .

Pharmacokinetics

The pharmacokinetics of GA are still under investigation. It has been noted that GA has a narrow therapeutic range of doses . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of GA and their impact on its bioavailability.

Result of Action

The action of GA results in significant molecular and cellular effects. In cancer cells, GA promotes apoptosis, leading to cell death . In bacteria, GA inhibits cell division, thereby inhibiting bacterial growth . GA also has antimicrobial properties against Gram-positive bacteria .

Action Environment

The action, efficacy, and stability of GA can be influenced by various environmental factors. For instance, GA can inhibit the growth of Gram-negative bacteria when the outer membrane is permeabilized by Polymyxin B nonapeptide

Safety and Hazards

Gossypol is toxic and provides a protective mechanism for cotton plants against pests . It is harmful if swallowed and suspected of causing cancer . Its toxic effects are directed against the reproductive system, heart, liver, and membranes .

properties

IUPAC Name

acetic acid;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O8.C2H4O2/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2(3)4/h7-12,33-38H,1-6H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHNDKHQHVLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90921593
Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gossypol acetic acid

CAS RN

115038-46-5, 866541-93-7, 5453-04-3, 12542-36-8
Record name Gossypol acetic acid
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Record name Gossypol acetic acid, (R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gossypol acetic acid clathrate
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Record name MLS002702979
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Record name Acetic acid--1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-di(propan-2-yl)[2,2'-binaphthalene]-8,8'-dicarbaldehyde (1/1)
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Record name Gossypol-acetic acid
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Record name GOSSYPOL ACETIC ACID, (R)-
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Record name GOSSYPOL ACETIC ACID
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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